molecular formula C24H27O4P B12730872 Bis(4-isopropylphenyl) phenyl phosphate CAS No. 55864-07-8

Bis(4-isopropylphenyl) phenyl phosphate

Cat. No.: B12730872
CAS No.: 55864-07-8
M. Wt: 410.4 g/mol
InChI Key: GQJZORIDXGBCCT-UHFFFAOYSA-N
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Description

Bis(4-isopropylphenyl) phenyl phosphate: is an organic phosphate ester compound with the molecular formula C24H27O4P phosphoric acid, bis[4-(1-methylethyl)phenyl] phenyl ester . This compound is characterized by its colorless to slightly yellow liquid appearance and is primarily used for its flame-retardant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of bis(4-isopropylphenyl) phenyl phosphate typically involves a phosphoric esterification reaction . This process requires the reaction of phosphoric acid with 4-isopropylphenol and phenol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and an organic solvent such as ether or alcohol .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification reactions. The process is optimized for high yield and purity, often requiring precise temperature control and the removal of by-products to ensure the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Bis(4-isopropylphenyl) phenyl phosphate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphate oxides , while substitution reactions may produce alkylated phosphates .

Scientific Research Applications

Chemistry: Bis(4-isopropylphenyl) phenyl phosphate is widely used as a flame retardant in various polymeric materials, including plastics, synthetic resins, and coatings. Its ability to enhance flame resistance makes it valuable in the development of safer materials .

Biology and Medicine: In biological and medical research, this compound is studied for its potential use as a biocompatible flame retardant in medical devices and equipment. Its low toxicity and high efficacy make it a promising candidate for such applications .

Industry: In the electronics industry, this compound is used in the manufacture of circuit boards and television backlight modules to improve their flame resistance. It is also employed as an additive in lubricants and plasticizers to enhance their performance .

Mechanism of Action

The mechanism by which bis(4-isopropylphenyl) phenyl phosphate exerts its flame-retardant effects involves the formation of a protective char layer on the surface of the material. This layer acts as a barrier, preventing the spread of flames and reducing the release of flammable gases. The compound interacts with the polymer matrix at a molecular level, enhancing its thermal stability and resistance to ignition .

Comparison with Similar Compounds

Comparison: Bis(4-isopropylphenyl) phenyl phosphate is unique due to its high flame-retardant efficiency and low toxicity compared to other similar compounds. Its specific molecular structure allows for better integration into polymer matrices, providing superior flame resistance without compromising the material’s mechanical properties .

Properties

CAS No.

55864-07-8

Molecular Formula

C24H27O4P

Molecular Weight

410.4 g/mol

IUPAC Name

phenyl bis(4-propan-2-ylphenyl) phosphate

InChI

InChI=1S/C24H27O4P/c1-18(2)20-10-14-23(15-11-20)27-29(25,26-22-8-6-5-7-9-22)28-24-16-12-21(13-17-24)19(3)4/h5-19H,1-4H3

InChI Key

GQJZORIDXGBCCT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=C(C=C3)C(C)C

Origin of Product

United States

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